Product packaging for Oxamide, N,N'-ditrityldithio-(Cat. No.:CAS No. 63867-45-8)

Oxamide, N,N'-ditrityldithio-

Cat. No.: B13937349
CAS No.: 63867-45-8
M. Wt: 604.8 g/mol
InChI Key: OWISUWPODCMPJD-UHFFFAOYSA-N
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Description

Contextual Significance of Oxamide (B166460) and Dithiooxamide (B146897) Derivatives in Advanced Chemical Systems

Oxamide and its sulfur analogue, dithiooxamide, are foundational structures in the design of more complex chemical systems. Oxamide, with the formula (CONH₂)₂, is a simple diamide (B1670390) of oxalic acid. wikipedia.org Its derivatives are recognized for their ability to form stable hydrogen-bonded networks, making them valuable models for studying peptide bond interactions and in the development of self-assembling materials. wikipedia.orgpsu.edu N,N'-substituted oxamides are also crucial ligands in coordination chemistry, particularly in the copper-catalyzed Ullmann-Goldberg reaction for forming carbon-nitrogen bonds. wikipedia.org Furthermore, oxamide-based compounds have been investigated for their potential biological activities, including anticancer properties. nih.govshd-pub.org.rs

Dithiooxamide (rubeanic acid), C₂H₄N₂S₂, is the dithio analogue of oxamide and is a well-established chelating agent for various transition metals like copper, cobalt, and nickel, forming intensely colored complexes. chemicalbook.comwikipedia.org This property has been exploited for sensitive analytical detection of these metals. shd-pub.org.rschemicalbook.com The versatility of the dithiooxamide core, with its four potential coordination sites (two nitrogen and two sulfur atoms), makes its N-substituted derivatives highly effective ligands for creating coordination polymers and polynuclear complexes with unique magnetic and electronic properties. mdpi.comgoogle.com These materials are of interest for applications in materials science, such as in the development of photonic and electroactive materials. wikipedia.org The complexation of dithiooxamide derivatives with platinum(II), for instance, can lead to the formation of metallomesogens, which are materials exhibiting liquid crystal properties. york.ac.uk

Historical Development and Evolution of Research on Substituted Oxamides and Dithiooxamides

Research into oxamide and dithiooxamide derivatives has a long history, initially driven by their fundamental coordination chemistry. Dithiooxamide itself has been a widely studied compound due to its chelating abilities. google.com Early research focused on the synthesis and characterization of simple metal complexes. Over time, the focus has shifted towards creating more sophisticated structures by introducing various substituents on the nitrogen atoms of the oxamide or dithiooxamide backbone.

The synthesis of N,N'-disubstituted dithiooxamides has been explored through several routes. lookchem.com One notable historical synthesis involves the reaction of carbonium ions with thioamides. lookchem.com For example, the reaction of xanthydrol with dithiooxamide in glacial acetic acid was found to produce N,N'-bis(9-xanthenyl)dithiooxamide. datapdf.com This line of inquiry led to the synthesis of the title compound, N,N'-ditrityldithiooxamide, from the reaction of triphenylmethanol (B194598) with dithiooxamide. lookchem.comdatapdf.com

The evolution of this research area has been marked by a move from simple coordination complexes to the design of functional materials. Researchers have synthesized a wide array of substituted dithiooxamides to tune the properties of the resulting metal complexes, including their solubility, stability, and electronic characteristics. acs.orgnih.gov This has led to the development of polynuclear complexes and coordination polymers with specific functionalities. mdpi.com For example, symmetrically disubstituted dithiooxamides have been used in commercial applications like carbonless image transfer products. google.com

Scope and Research Focus on N,N'-Ditrityldithiooxamide

The specific research focus on N,N'-ditrityldithiooxamide appears to be centered on its synthesis and chemical reactivity. The primary documented synthesis involves the reaction of triphenylmethanol with dithiooxamide in the presence of glacial acetic acid. datapdf.com This reaction proceeds via the formation of the stable triphenylmethyl (trityl) cation, which then acts as an electrophile, attacking the dithiooxamide molecule. datapdf.com

The introduction of the bulky trityl groups (C(C₆H₅)₃) at the nitrogen atoms of the dithiooxamide core is a significant structural modification. These large, sterically demanding groups can be expected to influence the molecule's conformation, solubility, and coordination behavior. However, beyond its synthesis, there is limited specific research available in the public domain detailing the applications or advanced properties of N,N'-ditrityldithiooxamide. The research on this compound is a part of a broader investigation into the reactions of carbonium ions with dithiooxamides. lookchem.comdatapdf.com

Overview of Advanced Methodologies in Investigating N,N'-Ditrityldithiooxamide

While specific advanced studies on N,N'-ditrityldithiooxamide are not extensively documented, the methodologies used to investigate related oxamide and dithiooxamide derivatives provide a clear indication of how this compound would be characterized.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are fundamental tools for confirming the structure of oxamide derivatives and studying their conformational preferences in solution. psu.edu Variable temperature NMR studies are particularly useful for investigating intramolecular hydrogen bonding. psu.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For instance, in N,N'-ditrityldithiooxamide, the N-C=S group has characteristic absorption bands. datapdf.com For related dithiooxamide-metal complexes, vibrational fine structure in electronic spectra provides insights into the ligand-metal bonding. nih.gov

UV-Visible Spectrophotometry: This technique is widely used to study the formation and stoichiometry of charge-transfer complexes and metal complexes of dithiooxamide derivatives in solution. researchgate.net

Structural Analysis:

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of these compounds in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. psu.eduresearchgate.net This technique has been extensively applied to various substituted dithiooxamides and their metal complexes to understand their coordination geometries. mdpi.com

Elemental and Thermal Analysis:

Elemental Analysis: This provides the empirical formula of the synthesized compound, confirming its elemental composition (e.g., C, H, N, S). datapdf.com

Melting Point Determination: The melting point is a crucial physical property for identifying and assessing the purity of a compound. nih.gov

The table below summarizes key data points for N,N'-ditrityldithiooxamide based on available literature.

PropertyValue/DescriptionReference
Molecular Formula C₄₀H₃₂N₂S₂ datapdf.com
Synthesis Reaction of triphenylmethanol and dithiooxamide in glacial acetic acid. lookchem.comdatapdf.com
Appearance Not explicitly stated, but related compounds are often solids. datapdf.com
Key IR Bands The infrared spectrum shows sharp bands attributed to the -N-C=S groups. datapdf.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H32N2S2 B13937349 Oxamide, N,N'-ditrityldithio- CAS No. 63867-45-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63867-45-8

Molecular Formula

C40H32N2S2

Molecular Weight

604.8 g/mol

IUPAC Name

N,N'-ditritylethanedithioamide

InChI

InChI=1S/C40H32N2S2/c43-37(41-39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)38(44)42-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H,(H,41,43)(H,42,44)

InChI Key

OWISUWPODCMPJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)C(=S)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N,n Ditrityldithiooxamide

Established Synthetic Routes to N,N'-Ditrityldithiooxamide

A plausible and logical synthetic route to N,N'-ditrityldithiooxamide involves a two-step sequence: first, the synthesis of N,N'-ditrityloxamide from oxalic acid derivatives and a tritylated amine precursor, and second, the subsequent thionation of the oxamide (B166460) to the desired dithiooxamide (B146897).

Reactions Involving Oxalic Acid Derivatives and Tritylated Amine Precursors

The initial step focuses on the formation of the N,N'-ditrityloxamide backbone. This can be achieved by reacting a suitable tritylated amine precursor with a derivative of oxalic acid. Two primary derivatives of oxalic acid are commonly employed for such amide bond formations: oxalyl chloride and dialkyl oxalates.

The reaction using oxalyl chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. wikipedia.org The general reaction involves the nucleophilic attack of the tritylated amine on the highly reactive acyl chloride groups of oxalyl chloride. Given the steric hindrance of the trityl group, this reaction would likely require carefully controlled conditions to achieve a good yield.

Alternatively, dialkyl oxalates , such as dimethyl oxalate (B1200264) or diethyl oxalate, can be used. This reaction is an aminolysis of the ester groups. While generally less reactive than oxalyl chloride, dialkyl oxalates can be effectively used, often requiring heating to drive the reaction to completion. The choice of the alkyl group on the oxalate can influence the reaction conditions, with methyl and ethyl esters being common choices.

A general representation of these reactions is as follows:

From Oxalyl Chloride: 2 (Trityl-NH₂) + (COCl)₂ → (Trityl-NH-CO)₂ + 2 HCl

From Dialkyl Oxalate: 2 (Trityl-NH₂) + (COOR)₂ → (Trityl-NH-CO)₂ + 2 ROH

Role of Sulfurization Reagents in Dithiooxamide Formation

Once N,N'-ditrityloxamide is synthesized, the next critical step is the conversion of the two carbonyl groups into thiocarbonyl groups. This thionation is accomplished using specific sulfurization reagents. The most prominent and effective reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). tandfonline.comorganic-chemistry.org

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a mild and versatile thionating agent for amides. organic-chemistry.orgchemspider.com It is known to be effective for a wide range of amide substrates, and its reactivity is generally higher for amides compared to esters. nih.gov This selectivity can be advantageous in complex molecules. The reaction with Lawesson's reagent is typically performed in an anhydrous solvent at elevated temperatures.

Phosphorus pentasulfide (P₄S₁₀) is another powerful thionating agent. tandfonline.com It often requires higher reaction temperatures and can be less selective than Lawesson's reagent. P₄S₁₀ is often used in solvents like pyridine or toluene (B28343) under reflux conditions. tandfonline.com To enhance its efficacy and simplify workup, P₄S₁₀ can be used in combination with other reagents, such as hexamethyldisiloxane (B120664) (HMDO). audreyli.comnih.gov

The general thionation reaction can be depicted as:

(Trityl-NH-CO)₂ + Sulfurizing Reagent → (Trityl-NH-CS)₂

Table 1: Comparison of Common Sulfurization Reagents for Amide Thionation

ReagentTypical SolventsTypical TemperaturesKey Characteristics
Lawesson's Reagent Toluene, Xylene, THF, Dichloromethane (B109758)Room Temperature to RefluxMild, selective for amides over esters, generally good yields. chemspider.comnih.gov
Phosphorus Pentasulfide (P₄S₁₀) Pyridine, Toluene, Xylene, CS₂RefluxPowerful, can require harsh conditions, may generate byproducts. tandfonline.comnih.gov

Mechanistic Insights into Trityl Group Incorporation and Thionation Processes

The incorporation of the trityl group onto an amine precursor proceeds via a nucleophilic substitution reaction. Due to the significant steric bulk of the three phenyl rings, a direct Sₙ2 attack is highly unlikely. Instead, the reaction is believed to proceed through an Sₙ1-like mechanism . Trityl chloride, in the presence of a Lewis acid or under appropriate solvent conditions, can dissociate to form a highly stable triphenylmethyl (trityl) carbocation. This cation is stabilized by resonance delocalization of the positive charge over the three aromatic rings. The amine then acts as a nucleophile, attacking the carbocation to form the N-trityl bond.

The thionation of the amide by Lawesson's reagent involves a complex mechanism. Lawesson's reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide. wikipedia.org This ylide reacts with the carbonyl group of the amide in a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes a retro-[2+2] cycloaddition, driven by the formation of a stable P=O bond, to yield the thiocarbonyl compound. organic-chemistry.org

The mechanism for thionation with P₄S₁₀ is thought to involve the dissociation of the P₄S₁₀ cage into two reactive P₂S₅ monomers, especially at higher temperatures. nih.gov These monomers then act as the sulfur-transfer agents in a process that is mechanistically more complex and can sometimes lead to the formation of phosphorylated byproducts.

Optimization of Synthetic Pathways and Reaction Conditions

To achieve a high-yield synthesis of N,N'-ditrityldithiooxamide, careful optimization of the reaction conditions for both the oxamide formation and the subsequent thionation is crucial, especially considering the steric hindrance imposed by the trityl groups.

Solvent Effects and Temperature Control

For the initial synthesis of N,N'-ditrityloxamide , the choice of solvent and temperature is critical. When using oxalyl chloride, a non-polar aprotic solvent like dichloromethane or 1,2-dichloroethane (B1671644) is often suitable. organic-chemistry.org The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride and then allowed to warm to room temperature. For the reaction with dialkyl oxalates, a higher boiling point solvent may be necessary to facilitate the reaction, and temperatures may need to be elevated to reflux.

In the thionation step , the choice of solvent depends on the sulfurization reagent. For Lawesson's reagent, solvents such as tetrahydrofuran (B95107) (THF), toluene, or dichloromethane are commonly used. chemspider.com While traditionally carried out at elevated temperatures in toluene, reactions in THF may proceed at room temperature, albeit with potentially longer reaction times. chemspider.com For P₄S₁₀, higher boiling point solvents like pyridine or xylene are often required to facilitate the reaction at reflux temperatures. tandfonline.com The use of a P₄S₁₀-pyridine complex has been shown to be effective in acetonitrile (B52724) as well. organic-chemistry.org

Temperature control is paramount in the thionation step. Higher temperatures generally lead to faster reaction rates but can also result in the formation of byproducts. For sterically hindered substrates like N,N'-ditrityloxamide, a balance must be struck between a sufficiently high temperature to overcome the steric hindrance and a temperature that minimizes degradation.

Catalyst and Reagent Selectivity for High-Yield Synthesis

In the formation of N,N'-ditrityloxamide from oxalyl chloride, the use of a base is essential. Tertiary amines like triethylamine or pyridine are commonly used to scavenge the HCl produced. wikipedia.org For the reaction with dialkyl oxalates, while not always necessary, a catalyst is sometimes employed to accelerate the aminolysis.

For the thionation step , the selectivity of the reagent is a key consideration. Lawesson's reagent is known for its chemoselectivity, preferentially thionating amides over many other carbonyl functional groups. nih.gov This would be particularly important if the tritylated precursor contained other reactive functionalities. While P₄S₁₀ is a potent thionating agent, its lower selectivity can be a drawback. The use of additives with P₄S₁₀, such as HMDO, can improve yields and simplify the workup by altering the nature of the reactive species and scavenging byproducts. audreyli.comresearchgate.net

To achieve a high-yield synthesis, an excess of the thionating reagent is often used, although a large excess should be avoided to minimize the formation of impurities and simplify purification. The molar ratio of the amide to the thionating agent is a critical parameter to optimize.

Table 2: Summary of Reaction Parameters for the Proposed Synthesis of N,N'-Ditrityldithiooxamide

StepReactantsReagents/CatalystsSolventsTemperature
1. Oxamide Formation Tritylamine (B134856), Oxalyl ChlorideTriethylamine or PyridineDichloromethane, 1,2-Dichloroethane0 °C to Room Temperature
Tritylamine, Dialkyl Oxalate(Optional: catalyst)Toluene, XyleneReflux
2. Thionation N,N'-DitrityloxamideLawesson's ReagentTHF, Toluene, DichloromethaneRoom Temperature to Reflux
N,N'-DitrityloxamideP₄S₁₀Pyridine, Toluene, XyleneReflux
N,N'-DitrityloxamideP₄S₁₀/HMDODichloromethane, BenzeneReflux

Synthesis of N,N'-Ditrityldithiooxamide Analogues and Structural Derivatives

The synthesis of analogues and structural derivatives of N,N'-ditrityldithiooxamide can be approached by modifying the trityl moieties or altering the central oxamide backbone. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

The functionalization of the trityl groups offers a versatile strategy for creating a library of N,N'-ditrityldithiooxamide analogues. Standard electrophilic aromatic substitution reactions can be employed on the phenyl rings of the trityl group. However, the steric bulk of the dithiooxamide core might necessitate the use of functionalized tritylamine precursors for the synthesis.

For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl rings of the trityl moiety can modulate the electronic properties of the final compound. This can be achieved by starting with appropriately substituted triphenylmethylamines. The general synthetic approach would involve the reaction of a substituted tritylamine with a suitable dithiooxamide precursor.

Table 1: Hypothetical N,N'-Ditrityldithiooxamide Analogues with Modified Trityl Moieties

Trityl Moiety ModificationPotential Synthetic PrecursorExpected Property Modulation
4,4',4''-Trimethoxytrityl4,4',4''-TrimethoxytritylamineIncreased electron density on the nitrogen atoms
4,4',4''-Trichlorotrityl4,4',4''-TrichlorotritylamineDecreased electron density on the nitrogen atoms
4,4',4''-Trifluoromethyltrityl4,4',4''-TrifluoromethyltritylamineSignificant electron withdrawal

The synthesis of these analogues would likely follow a general procedure where the substituted tritylamine is reacted with a reagent such as dithiooxalate esters or by treating the corresponding N,N'-ditrityloxamide with a thionating agent like Lawesson's reagent. The bulky nature of the trityl groups would likely require forcing reaction conditions, such as high temperatures and extended reaction times.

Modifications to the central dithiooxamide core can lead to another class of structural derivatives. These variations can include the introduction of substituents on the carbon backbone or altering the length of the carbon chain.

A common method for preparing N,N'-disubstituted dithiooxamides involves the reaction of primary amines with dithiooxamide itself. However, for a sterically demanding amine like tritylamine, this reaction is expected to be extremely slow. A more plausible route would be the treatment of N,N'-ditrityloxamide with a thionating agent. This precursor, N,N'-ditrityloxamide, could potentially be synthesized from oxalyl chloride and tritylamine.

Another approach to backbone variation could involve starting with substituted oxalyl chlorides. For example, using methyl oxalyl chloride would lead to a dithiooxamide derivative with a methyl group on the backbone.

Table 2: Potential N,N'-Ditrityldithiooxamide Derivatives with Modified Backbones

Backbone ModificationPotential Starting MaterialSynthetic Strategy
Monomethylated backboneMethyloxalyl chlorideReaction with tritylamine followed by thionation
1,2-Dimethyldithiooxamide core2,3-ButanedioneConversion to the corresponding diamine followed by reaction with a tritylating agent and subsequent thionation

The synthesis of these backbone-modified derivatives would present significant steric challenges. The introduction of substituents on the oxamide backbone would further increase the steric crowding around the nitrogen atoms, making the attachment of the bulky trityl groups even more difficult.

The development of stereoselective methods for the synthesis of chiral N,N'-ditrityldithiooxamide derivatives is a complex challenge. Due to the inherent achirality of the parent molecule, stereoselectivity would need to be introduced through the use of chiral auxiliaries or catalysts, or by employing chiral starting materials.

One potential strategy involves the use of a chiral trityl group. Chiral, non-racemic trityl-like protecting groups have been developed and could, in principle, be used to synthesize chiral N,N'-ditrityldithiooxamide analogues. The synthesis would involve resolving a chiral trityl alcohol, converting it to the corresponding amine, and then proceeding with the dithiooxamide formation.

Alternatively, if the oxamide backbone is substituted with chiral groups, a diastereoselective synthesis could be envisioned. For example, starting with a chiral diamine and attaching the trityl groups could lead to a mixture of diastereomers that may be separable by chromatography.

A catalytic asymmetric approach could involve the use of a chiral catalyst to control the conformation of the molecule during a key bond-forming step. However, the high steric hindrance of the trityl groups would likely make catalyst turnover and achieving high enantioselectivity very challenging.

Given the lack of specific literature, the development of stereoselective syntheses for N,N'-ditrityldithiooxamide and its derivatives remains an open area for research. The primary obstacles to overcome would be the significant steric hindrance and the conformational flexibility of the trityl groups.

Advanced Structural Elucidation and Supramolecular Architecture of N,n Ditrityldithiooxamide

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods provide a detailed view of the molecular framework and dynamic behavior of N,N'-ditrityldithiooxamide in solution and the solid state. These techniques go beyond simple identification to probe the subtle interplay of electronic and steric effects within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Studies (e.g., ¹H NMR, ¹³C NMR)

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of N,N'-ditrityldithiooxamide. The large trityl groups significantly influence the conformational preferences and rotational barriers within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be dominated by the signals from the trityl groups. The aromatic protons of the phenyl rings would typically appear as a complex multiplet in the range of 7.20-7.50 ppm. The N-H protons, if observable, would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration due to potential hydrogen bonding. The bulky nature of the trityl groups may lead to restricted rotation around the N-C(S) and C-C bonds, which could result in the observation of distinct conformers at low temperatures. Variable temperature NMR studies would be instrumental in determining the energy barriers associated with these rotational processes.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The thiocarbonyl carbon (C=S) is expected to resonate at a characteristic downfield chemical shift, typically in the range of 190-210 ppm, which is a distinctive feature of thioamides. rsc.org The quaternary carbon of the trityl group would appear around 70-80 ppm, while the aromatic carbons would be observed in the 125-145 ppm region. The central C-C bond of the oxamide (B166460) backbone would have a chemical shift influenced by the adjacent thioamide groups. Two-dimensional NMR techniques, such as COSY and HMBC, would be crucial for the unambiguous assignment of all proton and carbon signals. preprints.org

Interactive Data Table: Predicted NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Trityl Aromatic Protons7.20 - 7.50 (multiplet)125 - 145
Trityl Quaternary Carbon-70 - 80
N-H ProtonVariable (broad singlet)-
Thiocarbonyl Carbon-190 - 210

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and intermolecular interactions present in N,N'-ditrityldithiooxamide. surfacesciencewestern.com These methods are particularly sensitive to the vibrations of the dithiooxamide (B146897) core and can reveal details about hydrogen bonding. lookchem.comresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of N,N'-ditrityldithiooxamide is expected to show characteristic absorption bands for the thioamide group. The N-H stretching vibration, if present and involved in hydrogen bonding, would appear as a broad band in the region of 3100-3300 cm⁻¹. The C=S stretching vibration is typically observed between 700 and 850 cm⁻¹, though its intensity can be variable. actachemscand.org The C-N stretching vibration usually appears in the 1200-1400 cm⁻¹ range. The aromatic C-H stretching and bending vibrations from the trityl groups would also be prominent. The presence of intramolecular or intermolecular hydrogen bonds of the N-H···S type would lead to a red-shift (lowering of frequency) and broadening of the N-H stretching band. youtube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S bond, being highly polarizable, is expected to give a strong signal in the Raman spectrum. jconsortium.com This can be particularly useful for confirming the presence and environment of the thiocarbonyl group. The symmetric vibrations of the aromatic rings of the trityl groups are also typically strong in Raman spectra.

Interactive Data Table: Key Vibrational Frequencies

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Signal
N-H Stretch (H-bonded)3100 - 3300 (broad)Weak
Aromatic C-H Stretch3000 - 3100Strong
C-N Stretch1200 - 1400Medium
C=S Stretch700 - 850Strong

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Structure Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the fragmentation pathways of N,N'-ditrityldithiooxamide. libretexts.orgchemguide.co.uk The presence of the trityl groups is expected to dominate the fragmentation pattern.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺˙ would be formed. A very prominent fragmentation pathway would involve the cleavage of the N-C(trityl) bond to form the highly stable trityl cation (Ph₃C⁺), which has a mass-to-charge ratio (m/z) of 243. glenresearch.comuvic.ca This peak is often the base peak in the mass spectra of trityl-containing compounds. Other potential fragmentations could involve the loss of one trityl group to form [M - CPh₃]⁺, or cleavage of the central C-C bond of the dithiooxamide core. High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass of the molecular ion and its fragments, thereby confirming the elemental composition.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment Ion Predicted m/z Description
[CPh₃]⁺243Trityl cation (likely base peak)
[M - CPh₃]⁺M - 243Loss of one trityl group
[M]⁺˙MMolecular ion

Advanced Spectroscopic Techniques (e.g., 2D IR Spectroscopy for Structural Kinetics)

While not yet reported for N,N'-ditrityldithiooxamide, advanced techniques like two-dimensional infrared (2D IR) spectroscopy could provide unprecedented detail on its structural kinetics. 2D IR spectroscopy can resolve spectrally overlapping vibrational modes and measure the coupling and dynamics between them on a picosecond timescale. For N,N'-ditrityldithiooxamide, this technique could be used to study the dynamics of hydrogen bond formation and dissociation, as well as the conformational fluctuations of the dithiooxamide backbone.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

A single-crystal X-ray diffraction study of N,N'-ditrityldithiooxamide would reveal the precise molecular geometry and how the molecules pack in the crystal lattice. Based on studies of similar N,N'-disubstituted dithiooxamides, the central dithiooxamide fragment is expected to adopt a planar or near-planar conformation, often in a trans configuration. nih.govresearchgate.net This planarity is facilitated by π-electron delocalization across the N-C-S system. researchgate.net

The two bulky trityl groups would likely be oriented significantly out of the plane of the dithiooxamide core due to steric hindrance. nih.gov The crystal packing would be governed by a combination of van der Waals forces and weaker intermolecular interactions, such as C-H···S or C-H···π interactions involving the phenyl rings of the trityl groups. researchgate.net The supramolecular assembly could lead to the formation of one-, two-, or three-dimensional networks. nsf.gov

Interactive Data Table: Expected Crystallographic Parameters

Parameter Expected Value/Observation
Dithiooxamide CorePlanar, trans conformation
C=S Bond Length~1.66 Å
C-N Bond Length~1.32 Å (partial double bond character)
Central C-C Bond Length~1.53 Å (single bond character)
Trityl Group OrientationOrthogonal to the dithiooxamide plane
Intermolecular InteractionsC-H···S, C-H···π, van der Waals

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N–H···O, C–H···O, N–H···S, C–H···S)

The supramolecular assembly of N,N'-ditrityldithiooxamide in the solid state is expected to be significantly influenced by a variety of hydrogen bonding interactions. In analogous sulfonamide derivatives of dithiooxamide, intramolecular N–H···S hydrogen bonds play a crucial role in stabilizing the molecular conformation. researchgate.net For N,N'-ditrityldithiooxamide, both intramolecular and intermolecular hydrogen bonds are plausible.

The presence of N-H donors and the sulfur atoms of the dithiooxamide core allows for the formation of N–H···S hydrogen bonds . These interactions are a defining feature in the crystal structures of many secondary dithiooxamides, often leading to planar trans-dithiooxamide fragments. nih.gov Additionally, the bulky trityl groups, composed of phenyl rings, introduce numerous C-H bonds that can act as weak hydrogen bond donors. This could lead to the formation of C–H···S and potentially C–H···O interactions if any oxygen-containing co-formers or solvent molecules are present in the crystal lattice. In co-crystals of dithiooxamide with nitrogen heterocycles, N–H···N hydrogen bonds are the primary structure-directing interactions, supplemented by weaker N–H···S interactions that organize the dithiooxamide molecules into tapes. rsc.org

While N,N'-ditrityldithiooxamide itself lacks an oxygen atom, the potential for N–H···O and C–H···O hydrogen bonds becomes relevant in the context of co-crystals or solvates. The amide nitrogen in related systems is a known participant in hydrogen bonding. nih.gov

A summary of potential hydrogen bonds is presented in the interactive table below.

Interaction TypeDonorAcceptorPotential Role
N–H···S Amide (N-H)Thione (C=S)Intramolecular and intermolecular stabilization, formation of tapes and layers.
C–H···S Phenyl (C-H)Thione (C=S)Contribution to crystal packing and overall lattice energy.
N–H···O Amide (N-H)External (e.g., solvent, co-former)Significant in co-crystals and solvates, directing supramolecular assembly.
C–H···O Phenyl (C-H)External (e.g., solvent, co-former)Weaker interactions contributing to the stability of co-crystals and solvates.

Investigation of π-π Stacking and C–H···π Interactions within Crystal Lattices

The three phenyl rings of each trityl group provide extensive aromatic surfaces, making π-π stacking and C–H···π interactions highly probable and significant forces in the crystal packing of N,N'-ditrityldithiooxamide. In similar structures, C–H···π interactions have been observed to link molecules into three-dimensional networks. nih.gov

Conformational Analysis of the Dithiooxamide Core and Trityl Rotational Dynamics

The conformation of the dithiooxamide core is a key structural feature. In many derivatives, a trans conformation across the central C-C bond is observed, often stabilized by intramolecular N–H···S hydrogen bonds. nih.gov However, the bulky trityl groups in N,N'-ditrityldithiooxamide could induce steric hindrance that might lead to a non-planar or twisted conformation of the dithiooxamide backbone.

Furthermore, the rotational dynamics of the trityl groups are an important aspect of the molecule's conformational landscape. The rotation around the N-C(trityl) bonds would be subject to steric clashes between the phenyl rings and the dithiooxamide core. This restricted rotation could lead to specific, stable conformations that are locked in place within the crystal lattice. Understanding these conformational preferences is essential for predicting the molecule's shape and how it interacts with its neighbors in the solid state.

Polymorphism and Co-crystallization Studies

Given the conformational flexibility and the variety of possible intermolecular interactions, N,N'-ditrityldithiooxamide is a candidate for exhibiting polymorphism , the ability to exist in multiple crystalline forms. nih.gov Different polymorphs could arise from variations in the hydrogen bonding network, the π-π stacking arrangements, or the conformation of the molecule itself. Each polymorph would possess distinct physicochemical properties.

Co-crystallization offers a strategy to systematically modify the supramolecular structure and properties of N,N'-ditrityldithiooxamide. nih.gov By introducing a co-former molecule that can participate in hydrogen bonding or other non-covalent interactions, new crystalline solids with tailored architectures can be designed. For instance, co-formers with strong hydrogen bond acceptors, like pyridine (B92270) N-oxides, could compete with or complement the N–H···S interactions, leading to novel supramolecular synthons. rsc.org

Computational Studies on Molecular and Supramolecular Structures

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for investigating the properties of molecules like N,N'-ditrityldithiooxamide. By employing a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)), it is possible to obtain an optimized molecular geometry, which provides insights into bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations can predict the most stable conformation of the molecule, clarifying the planarity of the dithiooxamide core and the preferred orientation of the trityl groups. Furthermore, DFT can elucidate the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity and spectroscopic properties. For sulfonamide derivatives of dithiooxamide, DFT has been successfully used to study intramolecular hydrogen bonds. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Analyses

To gain a deeper understanding of the non-covalent interactions that govern the supramolecular architecture of N,N'-ditrityldithiooxamide, the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analyses are invaluable.

QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. nih.gov The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For example, QTAIM has been used to analyze N–H···O hydrogen bonds in related systems. preprints.orgpreprints.org

The NCI plot method provides a visual representation of non-covalent interactions in real space. nih.govjussieu.fr It is based on the reduced density gradient (RDG) and allows for the identification and differentiation of various interaction types, such as strong hydrogen bonds (typically appearing as blue surfaces), weaker van der Waals interactions (green surfaces), and steric repulsion (red surfaces). A combined QTAIM and NCI plot analysis would provide a comprehensive picture of the hydrogen bonding, π-π stacking, and C–H···π interactions within the crystal lattice of N,N'-ditrityldithiooxamide.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of molecules. libretexts.orgnih.gov It is calculated by determining the electrostatic potential at various points on the electron density surface of a molecule, providing a visual representation of the charge distribution. uni-muenchen.deucsb.edu This map allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. nih.gov

For Oxamide, N,N'-ditrityldithio-, an MESP analysis would be instrumental in understanding its chemical reactivity, which is influenced by the interplay of the electron-donating thioamide groups and the bulky, electron-withdrawing trityl substituents. The MESP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

Predicted MESP Characteristics of N,N'-Ditrityldithiooxamide:

Electron-Rich Regions (Red/Yellow): The sulfur and nitrogen atoms of the dithiooxamide core are expected to be the most electron-rich areas of the molecule. These regions would be highlighted in red on an MESP map, indicating their potential to act as nucleophilic centers or hydrogen bond acceptors. The lone pairs of electrons on the sulfur and nitrogen atoms contribute significantly to this negative potential.

Electron-Deficient Regions (Blue/Green): The hydrogen atoms attached to the nitrogen atoms (N-H protons) would exhibit a positive electrostatic potential, appearing as blue regions on the MESP surface. This positive character makes them potential hydrogen bond donors. The carbon atoms of the bulky trityl groups may also display a slightly positive potential.

An illustrative MESP analysis would provide quantitative data on the potential minima and maxima, offering a more precise prediction of reactive sites. The following table conceptualizes the type of data that would be generated from such an analysis.

Molecular Region Predicted Electrostatic Potential Range (kcal/mol) Inferred Reactivity
Sulfur Atoms-35 to -50High propensity for electrophilic attack, coordination with metal ions.
Nitrogen Atoms-25 to -40Nucleophilic character, potential for hydrogen bonding.
N-H Protons+30 to +45Electrophilic character, strong hydrogen bond donor sites.
Trityl Groups (Aromatic Rings)-10 to +10Generally neutral with potential for π-π stacking interactions.

This detailed understanding of the electronic landscape of N,N'-ditrityldithiooxamide is crucial for predicting its interactions with other molecules and its potential role in designing novel supramolecular architectures.

Molecular Dynamics Simulations for Conformational Flexibility and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. tandfonline.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, molecular motions, and self-assembly processes. mdpi.comnih.gov

For a molecule with the structural complexity of N,N'-ditrityldithiooxamide, characterized by a flexible dithiooxamide linker and two bulky trityl groups, MD simulations are indispensable for exploring its conformational flexibility and potential for self-assembly. The large trityl groups are known to play a significant role in the supramolecular chemistry of molecules, often acting as "supramolecular protective groups" that can hinder certain interactions like hydrogen bonding while promoting others through steric effects. researchgate.netnih.gov

Conformational Flexibility:

MD simulations can reveal the accessible conformations of N,N'-ditrityldithiooxamide by simulating its dynamic behavior over time. Key aspects to be investigated would include:

Rotation around the C-C and C-N bonds of the dithiooxamide backbone.

Orientation of the trityl groups relative to the central plane of the molecule.

The simulations would likely show that the bulky trityl groups significantly restrict the conformational freedom of the molecule, leading to a limited set of stable conformers. The following table illustrates the type of data that could be extracted from MD simulations to characterize conformational dynamics.

Dihedral Angle Description Predicted Stable Conformations (degrees) Energy Barrier for Rotation (kcal/mol)
N-C-C-NTorsion along the central dithiooxamide bond~180° (trans)High
C-C-N-C(trityl)Rotation of the trityl group relative to the coreMultiple minima due to steric hindranceModerate
Phenyl-C-Phenyl-Phenyl (within trityl)Propeller-like rotation of phenyl ringsMultiple low-energy conformationsLow

Self-Assembly:

MD simulations can also be employed to predict how multiple molecules of N,N'-ditrityldithiooxamide might interact and self-assemble into larger supramolecular structures. acs.orgnih.govresearchgate.net Given the molecular structure, several types of non-covalent interactions could drive self-assembly:

Hydrogen Bonding: The N-H and S atoms of the dithiooxamide core can participate in hydrogen bonding, a common motif in the self-assembly of similar molecules. mdpi.com

π-π Stacking: The aromatic rings of the trityl groups can engage in π-π stacking interactions.

Van der Waals Interactions: The large surface area of the trityl groups would lead to significant van der Waals forces.

Simulations starting from a random arrangement of molecules in a simulation box would allow for the observation of spontaneous aggregation and the formation of ordered structures. Analysis of the simulation trajectories would reveal the preferred modes of interaction and the resulting supramolecular architecture. The bulky trityl groups might prevent the formation of simple, planar hydrogen-bonded sheets often seen in less substituted oxamides and instead favor more complex three-dimensional arrangements. researchgate.net

Reactivity and Mechanistic Investigations of N,n Ditrityldithiooxamide

Chemical Transformations of the Dithiooxamide (B146897) Moiety

The dithiooxamide moiety is known for its coordinating properties and can undergo reactions at the sulfur and nitrogen atoms. The presence of the bulky trityl groups is expected to sterically hinder many of these transformations. wikipedia.orgchemistrytalk.orgfastercapital.com

The sulfur atoms of the dithiooxamide core are potential nucleophiles and can react with various electrophiles. researchgate.net However, the significant steric bulk of the two trityl groups would likely impede the approach of all but the smallest electrophiles to the sulfur atoms.

The dithiooxamide functional group can act as a chelating agent, forming stable complexes with various metal ions. chemicalbook.comacs.orgchemimpex.comnih.gov The nitrogen and sulfur atoms can coordinate with metals, leading to the formation of polymeric coordination complexes. scielo.brresearchgate.netredalyc.orgunesp.br In the case of N,N'-ditrityldithiooxamide, the bulky trityl groups would likely influence the geometry and stability of any resulting metal complexes, potentially favoring specific coordination modes or limiting the formation of extended polymeric structures due to steric hindrance.

Thioamides are generally more reactive towards nucleophiles and electrophiles compared to their amide counterparts. nih.gov The thioamide C=S bond is weaker than the C=O bond in amides, making it more susceptible to certain transformations. nih.gov

Reactions Involving the Trityl Substituents

The trityl (triphenylmethyl) group is a large, sterically demanding protecting group that is characteristically labile under acidic conditions. total-synthesis.com Its primary role in synthetic chemistry is the protection of alcohols, amines, and thiols. total-synthesis.comnih.gov

The most significant reaction of the trityl groups in N,N'-ditrityldithiooxamide is their cleavage under acidic conditions. total-synthesis.comthermofisher.com The mechanism proceeds through the formation of a stable trityl cation, which is resonance-stabilized by the three phenyl rings. total-synthesis.com This reaction regenerates the N,N'-unsubstituted dithiooxamide. The ease of this deprotection can be modulated by the strength of the acid used. total-synthesis.com

Reductive detritylation is another method for the removal of the trityl group from amines. organic-chemistry.org This can be achieved using reagents such as lithium powder with a catalytic amount of naphthalene. organic-chemistry.org Such methods could potentially be applied to N,N'-ditrityldithiooxamide to yield the parent dithiooxamide under non-acidic conditions.

Transtritylation, the transfer of a trityl group from one heteroatom to another, is also a known reaction for N-tritylated compounds. In the presence of other nucleophiles, such as alcohols or other amines, under certain conditions, the trityl group could potentially be transferred from the dithiooxamide nitrogen to the incoming nucleophile.

A summary of typical deprotection reactions for N-trityl groups is presented in the table below.

Reagent/ConditionProductReference
Protic Acids (e.g., TFA, Acetic Acid)Dithiooxamide + Trityl Cation total-synthesis.com
Lewis AcidsDithiooxamide + Trityl Adduct total-synthesis.com
Reductive Cleavage (e.g., Li, Naphthalene)Dithiooxamide organic-chemistry.org
Photocatalytic CleavageDithiooxamide organic-chemistry.org

Mechanistic Pathways of Key Reactions

Due to the absence of specific experimental studies on N,N'-ditrityldithiooxamide, the mechanistic pathways of its key reactions are discussed based on established mechanisms for related compounds.

Detailed transition state analysis for reactions of N,N'-ditrityldithiooxamide is not available. However, computational studies on related systems, such as the 1,3-dipolar cycloaddition of nitrile oxides with dienes and the hetero Diels-Alder reactions, provide insights into the nature of transition states in similar chemical transformations. nih.govresearchgate.netrsc.org For reactions involving the dithiooxamide moiety or the trityl groups, the geometry and energy of the transition states would be significantly influenced by the steric bulk of the trityl substituents. researchgate.net For instance, in a hypothetical nucleophilic attack on one of the thioamide carbons, the approach of the nucleophile would be severely restricted, leading to a high-energy, sterically crowded transition state.

Specific kinetic and thermodynamic data for reactions of N,N'-ditrityldithiooxamide are not documented. The rate of reactions involving this compound would be expected to be significantly lower than that of less sterically hindered dithiooxamide derivatives due to the steric hindrance imposed by the trityl groups. wikipedia.orgfastercapital.com

The table below provides a qualitative comparison of expected kinetic and thermodynamic parameters for reactions at the dithiooxamide core, comparing an unhindered dithiooxamide with N,N'-ditrityldithiooxamide.

Reaction TypeUnhindered DithiooxamideN,N'-DitrityldithiooxamideRationale
Nucleophilic attack at C=SRelatively FastSignificantly SlowerSteric hindrance from trityl groups impedes nucleophile approach. wikipedia.orgfastercapital.com
Metal ComplexationFavorableLess FavorableSteric clashes between trityl groups can destabilize the complex. researchgate.net
Electrophilic attack at SPossibleHighly RestrictedTrityl groups shield the sulfur atoms from electrophilic attack.

Stability and Degradation Pathways under Controlled Conditions

The stability of N,N'-ditrityldithiooxamide is influenced by both the dithiooxamide core and the trityl substituents. Dithiooxamide itself is a stable crystalline solid. acs.orgchemicalbook.comnih.gov The introduction of the trityl groups is expected to enhance the thermal stability to some extent due to the increased molecular weight and van der Waals interactions.

However, the compound is expected to be unstable under acidic conditions due to the lability of the N-trityl bonds. total-synthesis.com The degradation in an acidic environment would lead to the formation of dithiooxamide and the triphenylmethyl cation.

Thermal degradation studies on polydithiooxamide metal complexes have shown that the decomposition process occurs in multiple steps. scielo.brresearchgate.netredalyc.orgunesp.br For N,N'-ditrityldithiooxamide, thermal degradation under an inert atmosphere would likely involve the initial cleavage of the N-trityl bonds, followed by the decomposition of the dithiooxamide backbone at higher temperatures. The presence of oxygen could lead to more complex oxidative degradation pathways.

The table below outlines the expected stability of N,N'-ditrityldithiooxamide under various conditions.

ConditionExpected StabilityPrimary Degradation ProductsRationale
Neutral, AmbientStable-Dithiooxamide and trityl groups are generally stable under these conditions. total-synthesis.comchemicalbook.com
Acidic (e.g., TFA)UnstableDithiooxamide, Triphenylmethanol (B194598)Acid-catalyzed cleavage of the N-trityl bond. total-synthesis.com
BasicRelatively Stable-The N-trityl bond is generally stable to base. The thioamide may be susceptible to hydrolysis under harsh basic conditions.
Elevated TemperatureModerately StableDithiooxamide, TriphenylmethaneThermal cleavage of the N-C bond.
UV/Visible LightPotentially UnstableVarious radical speciesPhotocatalytic cleavage of trityl ethers and thioethers is known. organic-chemistry.org

Lack of Publicly Available Research on the Coordination Chemistry of Oxamide (B166460), N,N'-ditrityldithio-

The field of coordination chemistry extensively covers a wide array of ligands, including various substituted dithiooxamides and related sulfur- and nitrogen-donating compounds. For instance, research is available on the parent dithiooxamide ligand, showcasing its versatile coordinating abilities with transition metals. mdpi.com Similarly, dithiocarbamates and other amide-based ligands have been widely studied for their complexation behavior. nih.govajol.infonih.govmdpi.com

However, the introduction of bulky N-trityl substituents (a triphenylmethyl group) represents a significant structural modification. Such large steric groups would be expected to profoundly influence the ligand's electronic properties and its ability to coordinate with metal centers. The steric hindrance imposed by two trityl groups would likely dictate the possible coordination geometries, favor lower coordination numbers, and potentially lead to unusual bond lengths and angles in any resulting metal complexes. The lack of specific studies on N,N'-ditrityldithiooxamide means that any discussion on these aspects would be purely speculative.

Without experimental data from synthesized and characterized complexes, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. The fundamental information required to discuss ligand design principles, coordination modes, and the synthesis and geometry of its metal complexes is not present in the public domain based on the conducted searches. Therefore, the specific topics outlined for the article on Oxamide, N,N'-ditrityldithio- cannot be addressed at this time.

Coordination Chemistry and Ligand Properties of N,n Ditrityldithiooxamide

Synthesis and Characterization of Metal Complexes

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., ESR for Copper(II) Complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for probing the electronic environment of paramagnetic metal centers, such as Copper(II). ethz.ch For Cu(II) complexes of N,N'-ditrityldithiooxamide, where the copper ion is in a d⁹ electronic state, ESR spectroscopy provides detailed information about the coordination geometry and the nature of the copper-sulfur bonds.

In a typical scenario, a Cu(II) ion coordinated by the two sulfur atoms of the dithiooxamide (B146897) ligand, along with other ligands or solvent molecules, would adopt a distorted octahedral or square planar geometry. The resulting ESR spectrum, particularly a powder spectrum taken at low temperature (e.g., 77 K), is expected to be axial, characterized by two principal g-values, g∥ and g⊥. youtube.com The hyperfine interaction between the unpaired electron and the copper nucleus (I = 3/2) splits the signal into four lines in the parallel orientation. youtube.com

The trend g∥ > g⊥ > 2.0023 (gₑ, the free electron g-value) is indicative of an unpaired electron residing in the dₓ²-y² orbital, which is characteristic of a tetragonally elongated octahedral or square planar geometry. youtube.comias.ac.in The magnitude of the g-values and the copper hyperfine coupling constant (A∥) are sensitive to the covalency of the metal-ligand bonds. A high degree of covalency in the Cu-S bonds of the N,N'-ditrityldithiooxamide complex would lead to a reduction in the A∥ value compared to complexes with more ionic bonds (e.g., with oxygen or nitrogen donors).

Further hyperfine splitting, known as superhyperfine splitting, could potentially arise from interactions with ligand atoms possessing a nuclear spin, although this is often unresolved. ias.ac.in The bulky trityl groups on the nitrogen atoms are expected to sterically enforce a specific coordination geometry, influencing the ESR parameters.

Table 1: Representative ESR Parameters for Axial Copper(II) Complexes with Sulfur-Donor Ligands

ParameterTypical Value RangeInterpretation
g∥ 2.08 - 2.20Reflects the energy of the d-d electronic transitions; sensitive to geometry.
g⊥ 2.02 - 2.05-
A∥ (x 10⁻⁴ cm⁻¹) 120 - 180Indicates the extent of electron delocalization onto the ligand (covalency). Lower values suggest higher covalency.

Note: This interactive table contains hypothetical data based on typical values for Cu(II) complexes with sulfur-containing ligands, illustrating what might be expected for a complex with N,N'-ditrityldithiooxamide.

Electronic and Redox Properties of N,N'-Ditrityldithiooxamide Complexes

Electrochemical Behavior and Redox Non-Innocence of Ligands

The concept of "non-innocent" ligands, first introduced by Jørgensen, refers to ligands where the oxidation state of the metal center is ambiguous because the ligand itself can exist in multiple, stable redox states. nih.govnih.gov Dithiooxamides, as part of the broader class of dithiolene-type ligands, are classic examples of redox-active or non-innocent ligands. nih.govrsc.org They can exist in different oxidation states, blurring the lines of electron distribution between the metal and the ligand. nih.gov

The electrochemical behavior of metal complexes with N,N'-ditrityldithiooxamide can be investigated using techniques like cyclic voltammetry. It is anticipated that these complexes will exhibit multiple redox processes. nih.gov Some of these events will be metal-centered (e.g., M²⁺/M³⁺), while others will be ligand-centered, corresponding to the oxidation or reduction of the dithiooxamide backbone. researchgate.net The ability of the ligand to act as an electron reservoir can facilitate multi-electron transformations at the metal center that might otherwise be unfavorable. researchgate.net

For a complex such as [M(N,N'-ditrityldithiooxamide)₂], the formal description could be ambiguous. For instance, a neutral complex could be described as M(II) with two singly reduced radical anionic ligands, or M(IV) with two fully reduced dianionic ligands. Spectroscopic and computational methods are essential to determine the true electronic structure. This redox activity is crucial for potential applications in catalysis, where the ligand can mediate electron transfer processes. nih.gov

Table 2: Hypothetical Redox Potentials for a Metal Complex of N,N'-Ditrityldithiooxamide

ProcessE₁/₂ (V vs. Fc/Fc⁺)Assignment
Oxidation 1 -0.15Ligand-based: L⁻ → L⁰
Oxidation 2 +0.60Metal-based: M(II) → M(III)
Reduction 1 -1.20Ligand-based: L⁻ → L²⁻

Note: This interactive table presents plausible, hypothetical electrochemical data to illustrate the distinct metal- and ligand-centered redox events.

Influence of Metal Oxidation States on Ligand Conformation and Bonding

The oxidation state of the central metal ion has a profound influence on the geometry and electronic structure of the coordinated N,N'-ditrityldithiooxamide ligand. libretexts.org An increase in the metal's oxidation state (e.g., from +2 to +3) enhances its Lewis acidity, leading to stronger attraction for the ligand's electron density. libretexts.org This results in shorter and more covalent metal-sulfur bonds.

This electronic redistribution affects the bond lengths within the dithiooxamide backbone itself. For a redox-non-innocent ligand, oxidation of the complex may not lead to a simple change in the metal's formal oxidation state but rather to the removal of an electron from a molecular orbital with significant ligand character. diva-portal.org For example, upon oxidation, the C-S bonds might shorten while the central C-C bond lengthens, indicating a shift in the electronic structure of the ligand towards a more oxidized form. The conformation of the ligand, particularly the S-C-C-S torsion angle, is also sensitive to these electronic changes and the steric constraints imposed by the metal's coordination sphere. nih.gov

Table 3: Predicted Changes in Ligand Bond Lengths with Metal Oxidation State

BondIn M(II) Complex (Å)In M(III) Complex (Å)Expected Change
M-S 2.352.25Shortens
C-S 1.721.68Shortens
C-C 1.501.54Lengthens

Note: This interactive table shows hypothetical bond length changes for the N,N'-ditrityldithiooxamide ligand to demonstrate the effect of the metal's oxidation state.

Computational Chemistry of Metal-Ligand Interactions

DFT Studies on Metal-Ligand Bond Strength and Electron Distribution

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and bonding in transition metal complexes. arxiv.org For complexes of N,N'-ditrityldithiooxamide, DFT calculations can provide deep insights that are difficult to obtain experimentally. These calculations can accurately predict geometric parameters, such as M-S bond lengths and angles, which can be compared with crystallographic data if available. researchgate.net

Analysis of the calculated molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), reveals the nature of the metal-ligand interactions. In these systems, the frontier orbitals are often composed of a mixture of metal d-orbitals and ligand π-orbitals, confirming the covalent character of the M-S bonds and the non-innocent nature of the ligand. researchgate.net

Furthermore, DFT can be used to quantify the electron distribution through population analysis (e.g., Mulliken or Natural Bond Orbital analysis), assigning partial charges to the metal and ligand atoms. tu-braunschweig.de This helps to elucidate the degree of charge transfer from the sulfur donors to the metal center. Calculation of the metal-ligand bond dissociation energy provides a quantitative measure of the bond strength, allowing for a systematic comparison across a series of different metal ions. tu-braunschweig.de

Table 4: Illustrative DFT-Calculated Properties for a [M(N,N'-ditrityldithiooxamide)]²⁺ Complex

PropertyCalculated ValueSignificance
M-S Bond Length 2.30 ÅIndicates the primary coordination distance.
Mulliken Charge on M +1.25 eShows significant electron donation from the ligand.
Mulliken Charge on S -0.35 eConfirms sulfur as the primary donor site.
HOMO-LUMO Gap 2.5 eVRelates to the electronic stability and color of the complex.

Note: This interactive table provides representative data from a hypothetical DFT calculation to illustrate the types of insights gained from such studies.

Prediction of Coordination Geometries and Stability Constants

Computational chemistry offers powerful methods for predicting the three-dimensional structures and thermodynamic stability of metal complexes. rsc.org For N,N'-ditrityldithiooxamide, the extreme steric bulk of the two trityl groups is a dominant factor in determining the coordination geometry. mdpi.com Energy minimization calculations using DFT or molecular mechanics can be used to explore potential coordination modes and identify the most stable isomer. nih.gov While the dithiooxamide backbone prefers to coordinate in a planar, cis-conformation via the two sulfur atoms to form a five-membered chelate ring, the trityl groups will likely cause significant distortion from ideal geometries (e.g., square planar or octahedral). nih.govmdpi.com

The stability constant (log β) is the equilibrium constant for the formation of the complex from the metal ion and free ligand in solution. It is a crucial measure of the thermodynamic stability of the complex. While typically determined experimentally via methods like potentiometric titration, computational approaches can provide reliable estimates. ukwms.ac.id By calculating the Gibbs free energy of the complexation reaction in a simulated solvent environment, the stability constant can be predicted. These predictions are valuable for understanding the ligand's affinity for different metal ions, often following trends like the Irving-Williams series for divalent first-row transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). ukwms.ac.id

Table 5: Predicted Coordination and Stability for Metal Complexes of N,N'-ditrityldithiooxamide

Metal IonPredicted Coordination GeometryPredicted log β
Ni(II) Distorted Square Planar11.5
Cu(II) Distorted Square Planar13.0
Zn(II) Distorted Tetrahedral10.8

Note: This interactive table presents plausible predicted data for coordination geometries and stability constants, highlighting expected chemical trends.

Applications in Materials Science and Catalysis

Role as Ligands in Catalytic Systems

Ligands are crucial in homogeneous catalysis, directly influencing the activity, selectivity, and stability of the metal catalyst. cmu.edu The electronic and steric properties of Oxamide (B166460), N,N'-ditrityldithio- position it as a specialized ligand in various catalytic transformations.

Supporting Ligands in Transition Metal Catalysis (e.g., Copper-Catalyzed Amination/Amidation)

Oxamide, N,N'-ditrityldithio- belongs to the broader class of oxalamide ligands that have proven effective in copper-catalyzed cross-coupling reactions. While direct research on N,N'-ditrityldithio-oxamide is limited, the performance of analogous N,N'-disubstituted oxalamide ligands provides strong evidence of its potential. For instance, ligands like N,N'-bis(2-phenylphenyl) oxalamide (BPPO) have been successfully used in copper-catalyzed diaryl ether formation, a type of C-O coupling reaction, with very low catalyst loadings (0.2–2 mol%). organic-chemistry.org These reactions tolerate a wide range of functional groups and are effective for coupling both aryl halides and phenols. organic-chemistry.orgias.ac.in

The general mechanism for such copper-catalyzed C-N coupling reactions can proceed through pathways like single-electron transfer (SET) or an ionic mechanism involving oxidative addition and reductive elimination (OA/RE). mdpi.com The ligand's role is to stabilize the copper(I) and/or copper(III) intermediates and facilitate the key steps of the catalytic cycle. The N,N-bidentate coordination of the oxalamide core is central to this function. nih.gov

Below is a table showing the effectiveness of a related oxalamide ligand system in a copper-catalyzed diaryl ether synthesis, illustrating the potential role for dithio-analogs.

Aryl Halide SubstratePhenol SubstrateCatalyst Loading (mol %)Yield (%)
4-Iodotoluene4-Methoxyphenol0.296
4-IodoanisolePhenol0.589
1-Iodo-4-(trifluoromethyl)benzene4-tert-Butylphenol191
2-Iodobromobenzene4-Methoxyphenol0.592
This data is representative of the performance of N,N'-disubstituted oxalamide ligands in copper catalysis and is provided for illustrative purposes. organic-chemistry.org

Organocatalytic Applications (if applicable)

Currently, there is no specific information available in the searched literature detailing the use of Oxamide, N,N'-ditrityldithio- as an organocatalyst. Organocatalysis typically relies on small organic molecules, such as amines (like proline) or N-heterocyclic carbenes, to accelerate reactions, often through the formation of intermediate enamines or iminium ions. rsc.orgtcichemicals.comcsic.essemanticscholar.org The structure of Oxamide, N,N'-ditrityldithio- does not obviously lend itself to these common modes of organocatalytic activation.

Impact of Ligand Structure on Catalytic Activity and Selectivity

The structure of a ligand has a profound impact on the outcome of a catalytic reaction. lehigh.edu For ligands related to Oxamide, N,N'-ditrityldithio-, several structural elements are key:

Steric Hindrance : The two bulky trityl (triphenylmethyl) groups create significant steric crowding around the nitrogen atoms. This bulk can influence the geometry of the metal complex, potentially preventing the formation of undesired oligomeric or inactive catalyst species. lehigh.edu It can also affect the rate of reductive elimination, which is often the product-forming step in cross-coupling reactions.

Electronic Effects : The dithiooxamide (B146897) core (–S-C(=O)-C(=O)-S–) has different electronic properties compared to a simple oxalamide. The sulfur atoms are softer donors than oxygen and can form strong bonds with soft metals like copper(I). This can modulate the electron density at the metal center, thereby tuning its reactivity. osti.gov

Bite Angle : The geometry of the N,N-coordination to a metal center dictates the bite angle of the ligand. This angle is crucial for stabilizing the active catalytic species and influencing the selectivity of the reaction. While flexible, the dithiooxamide backbone imposes certain geometric constraints on the resulting metal complex. researchgate.net

In related nickel-catalyzed cross-coupling reactions, it has been observed that ligands preventing a flat geometry around the metal center can retard reactivity, highlighting the critical role of the ligand's three-dimensional structure. lehigh.edu

Supramolecular Assembly and Crystal Engineering Applications

Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. suprabionano.euuohyd.ac.in Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties based on an understanding of these intermolecular forces. iitkgp.ac.inicoscdn.roweizmann.ac.il

Design of Ordered Structures through Directed Self-Assembly

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of materials science. Oxamide, N,N'-ditrityldithio- possesses several features that make it a candidate for directed self-assembly:

Hydrogen Bonding Sites : The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen and sulfur atoms can act as acceptors. These interactions can guide the assembly of molecules into tapes, sheets, or three-dimensional networks.

π-π Stacking : The numerous phenyl rings of the trityl groups provide extensive surfaces for π-π stacking interactions, which can further stabilize the resulting supramolecular architectures.

Shape and Symmetry : The bulky trityl groups impart a specific three-dimensional shape to the molecule, which can direct the packing in the solid state to form specific, non-covalent polymeric structures.

Formation of Organic Gels and other Soft Materials

Organic gels are soft materials where a liquid solvent is trapped within a three-dimensional network formed by a "gelator" molecule through self-assembly. mdpi.com The formation of these networks often relies on a combination of non-covalent interactions. While there are no specific reports on Oxamide, N,N'-ditrityldithio- as a gelator, its structural characteristics are consistent with those of known low-molecular-weight organogelators.

The process of forming a covalent organic gel (COG) involves the polymerization of organic building blocks, which creates a hierarchical porous network capable of immobilizing a solvent. fjirsm.ac.cn Similarly, metal-organic gels (MOGs) form through coordination between metal ions and organic ligands, creating a 3D network structure. nih.gov Given the ability of the dithiooxamide core to coordinate with metals and the propensity of the large organic scaffold to engage in intermolecular interactions, it is plausible that Oxamide, N,N'-ditrityldithio- could participate in the formation of such soft materials under appropriate conditions. The resulting gels could have applications in areas such as catalysis, sensing, or as templates for creating porous materials. mdpi.comresearchgate.net

Role of Hydrogen Bonding and Noncovalent Interactions in Material Design

The fundamental structure of the oxamide core suggests the potential for hydrogen bonding. In simpler, related compounds such as N,N'-dialkyloxamides, the N-H and C=O groups are known to participate in self-complementary hydrogen bonds, which can direct the self-assembly of molecules into well-ordered supramolecular structures. researchgate.netthno.orgextrica.com These non-covalent interactions, which also include van der Waals forces and π-π stacking, are crucial in crystal engineering and the design of functional materials. sigmaaldrich.comnisshinbo-microdevices.co.jpsigmaaldrich.com However, for "Oxamide, N,N'-ditrityldithio-", the presence of the bulky trityl groups and the dithio linkage introduces significant steric hindrance and altered electronic properties. Without experimental data, the specific role and nature of hydrogen bonding and other noncovalent interactions in the material design of this compound cannot be determined.

Advanced Functional Materials Precursors

The potential of a molecule to act as a precursor for advanced materials is often linked to its chemical reactivity and ability to form repeating units.

Precursors for Polymers or Nanomaterials with Controlled Architectures

While various organic molecules serve as precursors for polymers and nanomaterials, there is no available information to suggest that "Oxamide, N,N'-ditrityldithio-" has been utilized for this purpose. researchgate.netmdpi.com The synthesis of polymers or nanomaterials with controlled architectures typically requires specific functional groups that can undergo polymerization or directed self-assembly, and the suitability of "Oxamide, N,N'-ditrityldithio-" for such processes has not been documented.

Potential in Organic Electronics or Optoelectronic Devices

Organic compounds are at the forefront of research for next-generation electronic and optoelectronic devices due to their tunable properties and processability. sigmaaldrich.comrsc.orgmpg.de Key characteristics for such applications include charge carrier mobility, energy levels, and light absorption/emission properties. nih.govfrontiersin.org There is currently no data available on the electronic or optoelectronic properties of "Oxamide, N,N'-ditrityldithio-". Therefore, its potential for use in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs) remains purely speculative.

Future Research Directions and Theoretical Perspectives

Untapped Synthetic Methodologies for N,N'-Ditrityldithiooxamide

The synthesis of N,N'-disubstituted dithiooxamides has traditionally followed established routes, but the specific case of N,N'-ditrityldithiooxamide invites the exploration of more advanced and efficient synthetic strategies. While classical methods involving the reaction of a primary amine with a dithiooxamide (B146897) precursor are known, future research could focus on novel catalytic systems and reaction conditions to improve yield, purity, and scalability.

Potential Untapped Methodologies:

Catalytic Carbonylation of Amines: The catalytic carbonylation of triphenylmethylamine in the presence of a sulfur source could offer a more direct and atom-economical route to the target compound. mdpi.com This approach, which has been successful for other N,N'-dialkyloxamides, could be adapted for the synthesis of the dithio-analogue. mdpi.commdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation could significantly reduce reaction times and improve yields for the synthesis of N,N'-ditrityldithiooxamide. This technique has been shown to be effective in various organic syntheses, offering rapid and uniform heating.

Flow Chemistry: Continuous flow reactors could provide a safer, more efficient, and scalable method for the synthesis of N,N'-ditrityldithiooxamide, particularly if reactive intermediates are involved. This technology allows for precise control over reaction parameters, leading to higher reproducibility.

Mechanochemical Synthesis: Solid-state synthesis through ball milling presents an environmentally friendly alternative to traditional solvent-based methods. This technique could be particularly advantageous for a molecule with potentially low solubility like N,N'-ditrityldithiooxamide.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for N,N'-Ditrityldithiooxamide

Methodology Potential Advantages Key Research Challenges
Catalytic Carbonylation High atom economy, potentially fewer steps Catalyst development, optimization of reaction conditions
Microwave-Assisted Synthesis Reduced reaction times, improved yields Scale-up limitations, potential for side reactions
Flow Chemistry Scalability, enhanced safety, precise control Initial setup cost, optimization of flow parameters

Exploration of Novel Coordination Modes and Metal Complex Architectures

The dithiooxamide backbone is a well-known chelating agent, capable of coordinating with a variety of metal ions. wikipedia.orguokerbala.edu.iq The presence of the bulky trityl groups in N,N'-ditrityldithiooxamide is expected to profoundly influence its coordination behavior, potentially leading to the formation of novel metal complexes with unique geometries and properties.

Future research should systematically investigate the coordination of N,N'-ditrityldithiooxamide with a range of transition metals. The steric hindrance imposed by the trityl groups might prevent the formation of simple mononuclear complexes, favoring instead the assembly of more complex architectures such as:

Supramolecular Cages and Frameworks: The directional nature of the coordination bonds, combined with potential intermolecular interactions between the trityl groups, could be exploited to construct discrete, self-assembled cages or extended metal-organic frameworks (MOFs).

Complexes with Unusual Coordination Numbers: The steric bulk of the ligands might stabilize metal ions in uncommon coordination geometries and numbers. libretexts.org

The exploration of these novel coordination modes could be guided by a combination of experimental techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers a powerful tool for predicting the properties and behavior of N,N'-ditrityldithiooxamide and its metal complexes, thereby guiding experimental efforts. globalauthorid.comcollectionscanada.gc.ca Density Functional Theory (DFT) and other ab initio methods can be employed to investigate several key aspects of the molecule's behavior.

Areas for Computational Investigation:

Conformational Analysis: Modeling the potential energy surface of N,N'-ditrityldithiooxamide can identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Electronic Structure and Spectroscopic Properties: Calculations can predict the electronic transitions responsible for the molecule's UV-Vis absorption and emission spectra, aiding in the interpretation of experimental data. uokerbala.edu.iq

Coordination Energetics and Selectivity: Computational modeling can be used to predict the binding affinity of N,N'-ditrityldithiooxamide for different metal ions, helping to rationalize its coordination preferences. esforum.de

Design of Functional Materials: Theoretical calculations can be used to screen for potential applications by predicting properties such as charge transport characteristics, nonlinear optical response, and gas adsorption capabilities of its derived materials.

A summary of computational methods and their potential applications is provided in Table 2.

Table 2: Advanced Computational Modeling for N,N'-Ditrityldithiooxamide Research

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Electronic structure analysis HOMO/LUMO energies, charge distribution, bond orders
Time-Dependent DFT (TD-DFT) Prediction of spectroscopic properties UV-Vis absorption and emission spectra
Molecular Dynamics (MD) Simulation of conformational dynamics Conformational preferences, flexibility, solvent effects

Development of N,N'-Ditrityldithiooxamide-Based Functional Materials

The unique combination of a sulfur-rich chelating core and bulky, hydrophobic trityl groups makes N,N'-ditrityldithiooxamide a promising building block for a new generation of functional materials. Research in this area could focus on leveraging these features for specific applications.

Potential Applications:

Sensors for Metal Ions: The dithiooxamide moiety is known to form colored complexes with certain metal ions. esforum.de The trityl groups could enhance selectivity and sensitivity, leading to the development of highly specific colorimetric or fluorescent sensors for environmental or biological monitoring.

Catalysis: Metal complexes of N,N'-ditrityldithiooxamide could exhibit novel catalytic activity. The steric environment created by the trityl groups could influence substrate selectivity in catalytic transformations.

Molecular Wires and Switches: The conjugated backbone of the dithiooxamide ligand, when incorporated into a larger system, could facilitate electron transport. The conformational changes associated with metal binding or redox processes could be exploited for the development of molecular switches.

Functionalized Nanomaterials: The covalent attachment of N,N'-ditrityldithiooxamide to the surface of nanoparticles or carbon nanotubes could create hybrid materials with enhanced properties for applications such as targeted drug delivery or environmental remediation. researchgate.net For instance, dithiooxamide-functionalized multi-walled carbon nanotubes have been shown to be effective for mercury removal. researchgate.net

Integration with Emerging Technologies in Chemical Synthesis and Characterization

Advancements in chemical synthesis and characterization technologies offer exciting opportunities to accelerate research on N,N'-ditrityldithiooxamide. The integration of these emerging tools will be crucial for a comprehensive understanding and exploitation of this compound.

Emerging Technologies to be Integrated:

High-Throughput Screening (HTS): HTS techniques can be employed to rapidly screen for optimal reaction conditions for the synthesis of N,N'-ditrityldithiooxamide and to evaluate the binding properties of its metal complexes.

Advanced Mass Spectrometry: Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to characterize large, non-volatile molecules and supramolecular assemblies involving N,N'-ditrityldithiooxamide.

Single-Molecule Spectroscopy: This powerful technique could be used to probe the properties of individual N,N'-ditrityldithiooxamide molecules or their metal complexes, providing insights that are not accessible from bulk measurements.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on experimental and computational data to predict the properties of new derivatives of N,N'-ditrityldithiooxamide, accelerating the discovery of new functional materials.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of Oxamide (B166460), N,N'-ditrityldithio-, paving the way for innovations in synthetic chemistry, materials science, and beyond.

Q & A

Basic: What are the recommended laboratory-scale synthesis routes for N,N'-ditrityldithio-oxamide?

Methodological Answer:
Synthesis typically involves functionalizing oxamide precursors with trityl and thiol groups. A common approach includes:

  • Step 1: Reacting oxamide with trityl chloride under anhydrous conditions to protect amine groups.
  • Step 2: Introducing dithiol moieties via nucleophilic substitution or coupling agents like carbodiimides (e.g., N,N′-dicyclohexylcarbodiimide) to form dithio linkages .
  • Purification: Column chromatography or recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) ensures product purity.
    Key Considerations: Monitor reaction progress using TLC or HPLC to avoid over-substitution.

Basic: How can the structural integrity of N,N'-ditrityldithio-oxamide be validated post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm trityl group integration and absence of unreacted amines.
  • IR Spectroscopy: Detect characteristic C=S (1050–1250 cm1^{-1}) and C-N (amide I/II) stretches .
  • X-ray Crystallography: Resolve crystal structures using programs like SHELXL for bond-length validation and stereochemical analysis .
    Data Interpretation: Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities.

Advanced: How do steric effects from trityl groups influence the coordination chemistry of N,N'-ditrityldithio-oxamide?

Methodological Answer:
The bulky trityl groups impose steric hindrance, altering ligand geometry and metal-binding kinetics:

  • Experimental Design: Synthesize Ni(II) or Cu(II) complexes and compare their magnetic moments (e.g., SQUID magnetometry) with less hindered oxamide ligands .
  • Case Study: Trityl-substituted ligands exhibit reduced coordination symmetry, leading to distorted octahedral geometries and altered magnetic anisotropy .
    Contradiction Note: While steric effects stabilize mononuclear complexes, they may suppress catalytic activity in cross-coupling reactions.

Advanced: What strategies resolve discrepancies in emission spectra of N,N'-ditrityldithio-oxamide derivatives?

Methodological Answer:
Emission data contradictions often arise from excited-state dynamics:

  • Hypothesis Testing: Assign emission bands (e.g., nπn \rightarrow \pi^* vs. ππ\pi \rightarrow \pi^*) using solvent polarity studies. Polar solvents stabilize charge-transfer states, shifting emission wavelengths .
  • Lifetime Measurements: Time-resolved fluorescence distinguishes singlet (S1S_1) and triplet (T1T_1) states. Oxamides often exhibit delayed fluorescence due to S-T splitting (~0.3–0.5 eV) .
    Resolution Workflow: Pair experimental data with TD-DFT calculations to map potential energy surfaces and identify dominant transitions.

Basic: What safety protocols are critical when handling N,N'-ditrityldithio-oxamide?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl during synthesis).
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as thiols may cause irritation .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: Can computational modeling predict the reactivity of N,N'-ditrityldithio-oxamide in novel reactions?

Methodological Answer:
Yes, but with caveats:

  • DFT Applications: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the dithio group’s LUMO often directs attack at sulfur atoms .
  • Limitations: Solvent effects and steric strain from trityl groups may reduce model accuracy. Validate predictions with kinetic studies (e.g., Arrhenius plots).

Table 1: Key Analytical Techniques for Oxamide Derivatives

Technique Application Reference
X-ray CrystallographyBond-length validation, stereochemical analysis
TD-DFTExcited-state transition mapping
SQUID MagnetometryMagnetic anisotropy in metal complexes
HPLCPurity assessment and reaction monitoring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.